molecular formula C14H12BrN3OS2 B3550378 5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide

5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide

Cat. No. B3550378
M. Wt: 382.3 g/mol
InChI Key: XYPCBBRVOKYLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.

Mechanism of Action

5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory cytokines and other genes involved in the inflammatory response.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been found to have antioxidant and anti-angiogenic effects. It has also been shown to modulate the activity of several enzymes, including COX-2 and MMP-9.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide 11-7082 is its specificity for NF-κB. This compound has been shown to selectively inhibit the activity of NF-κB without affecting other transcription factors. However, one of the limitations of this compound 11-7082 is its potential toxicity. This compound has been found to induce cell death in some cell types at high concentrations.

Future Directions

There are several potential future directions for the study of 5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the investigation of the use of this compound 11-7082 as an adjuvant therapy for cancer treatment. Additionally, the potential use of this compound 11-7082 for the treatment of viral infections warrants further investigation.

Scientific Research Applications

5-bromo-N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of NF-κB. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
This compound 11-7082 has also been studied for its anti-viral properties. It has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. This compound has been shown to target the viral capsid protein, preventing viral replication.

properties

IUPAC Name

5-bromo-N-[(3-methylsulfanylphenyl)carbamothioyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS2/c1-21-12-4-2-3-11(6-12)17-14(20)18-13(19)9-5-10(15)8-16-7-9/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPCBBRVOKYLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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